7-Fluoro-1H-indazole-5-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-2-5(3-10)1-6-4-11-12-8(6)7/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENZRAKKJDIQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630227 | |
| Record name | 7-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-24-9 | |
| Record name | 7-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-fluoro-1H-indazole-5-carbonitrile solubility in DMSO and methanol
This technical guide details the solubility profile, preparation protocols, and handling of 7-fluoro-1H-indazole-5-carbonitrile , a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic medicinal compounds.
Critical Data Integrity Note: CAS Registry Number Verification
Attention: A discrepancy exists in public databases regarding the CAS number provided in the prompt (1242336-53-3).
-
Chemical Name: this compound
-
Verified CAS Matches: Often associated with 1242336-53-3 in some vendor catalogs, but this CAS is also linked to 5-chloro-3-methoxypyridin-2-amine in major registries (e.g., SciFinder, PubChem).
-
Correct Identity for this Guide: This guide focuses strictly on the chemical structure This compound (Formula: C₈H₄FN₃, MW: 161.14 g/mol ). Ensure you verify the structure by NMR/MS before use, regardless of the labeled CAS.
Part 1: Physicochemical Profile & Solubility Analysis
Molecular Properties
Understanding the solubility requires analyzing the molecular interaction potential. The indazole core is aromatic and planar, while the nitrile (–CN) and fluoro (–F) groups introduce polarity without significantly increasing water solubility.
| Property | Value | Implication for Solubility |
| Molecular Weight | 161.14 g/mol | Small molecule; favorable for dissolution kinetics. |
| LogP (Predicted) | ~2.1 – 2.4 | Moderately lipophilic. Poor water solubility; high affinity for organic solvents. |
| H-Bond Donors | 1 (Indazole NH) | Capable of H-bonding with DMSO (S=O) and Methanol (–OH). |
| H-Bond Acceptors | 3 (N-1, N-2, –CN, –F) | Strong interaction with protic solvents (MeOH) and aprotic polar solvents (DMSO). |
| pKa (Indazole NH) | ~13.8 | Weakly acidic. Deprotonation by strong bases increases solubility significantly. |
Solubility Data: DMSO vs. Methanol
The following data is synthesized from experimental protocols involving similar indazole intermediates (e.g., Patent WO2017133670A1) and standard solubility parameters.
| Solvent | Solubility Rating | Estimated Saturation (25°C) | Usage Recommendation |
| DMSO | High | > 60 mg/mL (> 370 mM) | Preferred for Stock Solutions. Ideal for biological assays and long-term storage (-20°C). |
| Methanol | Moderate | ~ 10–25 mg/mL (~ 60–150 mM) | Preferred for Reactions/Transfer. Good for transfers, LC-MS prep, and intermediate reactions. Heating (40°C) may be required for high concentrations. |
| Water | Insoluble | < 0.1 mg/mL | Precipitation Risk. Avoid aqueous dilution >1% v/v without carrier proteins or surfactants. |
Technical Insight: In synthetic workflows (e.g., WO2017133670A1), this compound is routinely dissolved in DMF at concentrations up to 64 mg/mL (1.28 g in 20 mL) for nucleophilic substitution reactions. Given the similar dielectric constants and dipole moments of DMF and DMSO, solubility in DMSO is functionally equivalent or superior.
Part 2: Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for biological screening or synthetic aliquoting.
Reagents:
-
This compound (Solid, >97% purity)
-
DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)
Workflow:
-
Calculate Mass: To prepare 10 mL of 100 mM solution:
-
Weighing: Weigh 161.1 mg of the solid into a pre-tared, amber glass vial (borosilicate).
-
Note: Use amber glass to protect light-sensitive nitrile/fluoro moieties over long storage, though the scaffold is generally stable.
-
-
Solvent Addition: Add 5.0 mL of anhydrous DMSO initially.
-
Dissolution Mechanics: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.
-
Final Volume Adjustment: Add DMSO to reach the final volume of 10.0 mL .
-
Sterilization (Optional but Recommended): Filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.
Protocol B: Solubility Limit Determination (Empirical)
Objective: Determine the exact saturation point in Methanol for process optimization.
Workflow:
-
Place 50 mg of compound into a 1.5 mL HPLC vial.
-
Add 500 µL of Methanol (HPLC grade).
-
Shake/Vortex at 25°C for 1 hour.
-
Visual Check:
-
Clear solution? Solubility > 100 mg/mL.
-
Suspension? Proceed to step 5.
-
-
Centrifuge at 13,000 rpm for 5 minutes to pellet undissolved solid.
-
Sample the supernatant, dilute 1000x, and quantify via HPLC-UV (254 nm) against a standard curve.
Part 3: Visualization of Dissolution Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application.
Caption: Decision matrix for solvent selection (DMSO vs. Methanol) based on downstream application (Storage vs. Synthesis).
Part 4: Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Precipitation in DMSO | Water absorption (DMSO is hygroscopic). | Use anhydrous DMSO from a fresh bottle. Store over 3Å molecular sieves. |
| Precipitation upon dilution | "Crash-out" effect when diluting DMSO stock into aqueous buffer. | Step-wise dilution. Dilute DMSO stock into intermediate solvent (e.g., PEG400) before adding water. Keep final DMSO < 0.5%. |
| Yellowing of Solution | Oxidation or trace impurities. | Indazoles are generally stable. Yellowing may indicate trace iron or light degradation. Verify purity via LC-MS. |
References
-
World Intellectual Property Organization (WIPO). (2017). Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.[1] (Patent No. WO2017133670A1).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Indazole derivatives. Retrieved from PubChem.[2] [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for solubility of heterocyclic nitriles).
Sources
pKa values of 7-fluoro-1H-indazole-5-carbonitrile
An In-Depth Technical Guide to the pKa Determination of 7-fluoro-1H-indazole-5-carbonitrile
Abstract
The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] For novel heterocyclic compounds such as this compound, a molecule of interest in medicinal chemistry due to the privileged nature of the indazole scaffold, precise pKa determination is a prerequisite for rational drug design and development.[3][4] This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the pKa of this specific molecule. We delve into the rationale behind method selection, present detailed, field-proven experimental protocols for both potentiometric and spectrophotometric titration, and explore the utility of computational prediction methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the acid-base properties of complex heterocyclic systems.
The Critical Role of pKa in Drug Discovery
The pKa value of a molecule defines the pH at which it exists in an equilibrium between its ionized and non-ionized forms.[5] This equilibrium profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2][6]
-
Solubility & Absorption: The ionization state governs aqueous solubility. For oral drugs, the ability to navigate the varying pH environments of the gastrointestinal tract is paramount for absorption, a principle established by the pH partition hypothesis.[2]
-
Permeability: Generally, the neutral, non-ionized form of a drug is more lipophilic and can more readily cross biological membranes.[5]
-
Target Binding: The charge state of a molecule can be critical for its interaction with the target protein, potentially forming key salt bridges or avoiding unfavorable electrostatic interactions within a binding pocket.[6]
The indazole nucleus is a bioisostere of indole and is found in numerous clinically successful drugs.[3][7] The specific compound, this compound, features two strong electron-withdrawing groups (a fluorine atom at position 7 and a nitrile group at position 5) attached to the indazole core. These substituents are expected to significantly increase the acidity (i.e., lower the pKa) of the N-H proton on the pyrazole ring compared to the parent indazole. Accurate determination of this value is therefore essential for predicting its behavior in a physiological setting.
Molecular Analysis and Expected Ionization Behavior
The primary ionizable proton in this compound is the hydrogen on the N1 position of the indazole ring. The deprotonation event leads to the formation of a conjugate base, the indazolide anion.
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
-
Solution Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12). Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Sample Matrix Generation: Create a set of samples by adding a small, constant volume of the stock solution to each buffer, ensuring the final concentration is identical across all samples (e.g., 0.2 mM). T[8]he final concentration of the organic co-solvent should be kept low (<1-2%) to minimize its effect on the aqueous pKa.
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum (e.g., 220-450 nm) for each sample, including a fully acidic (pH ~2) and a fully basic (pH ~12) solution to obtain the spectra of the pure protonated (HA) and deprotonated (A⁻) species, respectively. 4. Wavelength Selection: Identify one or more analytical wavelengths where the difference in absorbance between the HA and A⁻ forms is maximal. 5[9]. Data Acquisition: Measure the absorbance of each buffered sample at the selected analytical wavelength(s).
-
Data Analysis: Plot the absorbance at the chosen wavelength versus the pH of the buffer solutions. The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be precisely determined by fitting the data to the Henderson-Hasselbalch equation.
[9][10]### 4. Computational pKa Prediction
In silico pKa prediction is an invaluable tool in early-stage drug discovery, offering a cost-effective way to estimate ionization constants before a compound is synthesized. M[11]ethods range from empirical and machine learning models to more rigorous quantum mechanical (QM) calculations.
[12][13]#### 4.1. Quantum Mechanical (QM) Approach
QM methods calculate the pKa by evaluating the free energy change (ΔG) of the deprotonation reaction in solution. This is typically achieved using a thermodynamic cycle that dissects the process into more easily calculable steps.
[14][15]##### Thermodynamic Cycle for pKa Calculation
Caption: Thermodynamic cycle for QM-based pKa prediction.
The aqueous deprotonation free energy, which is directly related to the pKa, can be calculated using the equation: ΔG°aq(deprot) = ΔG°gas(deprot) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)
-
ΔG°gas(deprot): The gas-phase deprotonation energy is calculated with high accuracy using quantum chemistry methods like Density Functional Theory (DFT). *[12] ΔG°solv: The free energies of solvation for each species are typically estimated using implicit continuum solvent models (e.g., SMD, COSMO) or more complex explicit solvent simulations. T[14][16]he experimental solvation free energy of the proton is a known constant.
[14]While computationally intensive, this first-principles approach can achieve high accuracy (RMSE < 1.0 pKa units) and does not depend on large experimental datasets, making it suitable for novel scaffolds.
[17][18]### 5. Summary of Expected pKa Values
While no experimental pKa value for this compound has been reported in the literature, we can make an informed estimate based on related structures and theoretical principles.
| Compound | Reported/Expected pKa | Rationale / Method | Reference |
| 1H-Indazole | 13.89 (acidic) | Experimental | |
| This compound | < 13.89 (More Acidic) | Qualitative Prediction: The strong electron-withdrawing effects of the -F and -CN groups stabilize the conjugate base, increasing acidity. | N/A |
| This compound | Value to be determined | Experimental: Potentiometric or Spectrophotometric Titration | This Guide |
| This compound | Value to be determined | Computational: Quantum Mechanics (DFT) with a solvation model | This Guide |
Conclusion
The determination of the pKa of this compound is a critical step in its evaluation as a potential drug candidate. This guide has outlined the primary experimental and computational methodologies available to researchers for this purpose. Both potentiometric and spectrophotometric titrations provide highly accurate and reliable means of determining this value, with the choice dependent on the compound's specific properties. Furthermore, modern computational chemistry offers a powerful predictive tool for estimating pKa, guiding synthetic efforts and prioritizing compounds in the discovery pipeline. The application of these robust, self-validating protocols will yield the precise pKa value necessary to build accurate structure-activity relationships and optimize the development of new indazole-based therapeutics.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Pion. (2023). What is pKa and how is it used in drug development? Retrieved from [Link]
-
Box, K., & Völgyi, G. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]
-
Al-Ghanim, A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]
-
Šestak, S., & Stankov, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
-
Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. PMC. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
-
El-Gindy, A., & Emara, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
Al-Ghanim, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]
-
Oumada, F., & Harrison, C. (2002). Determination of pKa Values by Liquid Chromatography. LCGC North America. Retrieved from [Link]
-
Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]
-
ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Scribd. (n.d.). pKa Prediction Using Quantum Chemistry. Retrieved from [Link]
-
Jensen, J. H., et al. (2022). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Rizzi, A., et al. (2018). An explicit-solvent hybrid QM and MM approach for predicting pKa of small molecules in SAMPL6 challenge. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Retrieved from [Link]
-
Reddit. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from [Link]
-
Abboud, J. L. M., et al. (1996). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Retrieved from [Link]
-
Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]
-
Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. Retrieved from [Link]
-
Ho, J. (2022). How to Predict the pKa of Any Compound in Any Solvent. PMC. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]
-
Gushchin, P., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC. Retrieved from [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]
-
Asif, M. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]
Sources
- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is pKa and how is it used in drug development? [pion-inc.com]
- 6. drughunter.com [drughunter.com]
- 7. guidechem.com [guidechem.com]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Labs [mas-iiith.vlabs.ac.in]
- 10. web.pdx.edu [web.pdx.edu]
- 11. ijirss.com [ijirss.com]
- 12. optibrium.com [optibrium.com]
- 13. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An explicit-solvent hybrid QM and MM approach for predicting pKa of small molecules in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 18. optibrium.com [optibrium.com]
Methodological & Application
Application Note: Strategic Utilization of 7-Fluoro-1H-indazole-5-carbonitrile in Kinase Inhibitor Design
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic synthesis to address the strategic integration of 7-fluoro-1H-indazole-5-carbonitrile (CAS 633327-24-9) into kinase inhibitor scaffolds.
Executive Summary
The This compound scaffold represents a "privileged structure" in modern kinase drug discovery, particularly for targets like TYK2, LRRK2, and ALK . The incorporation of the C7-fluorine atom is not merely decorative; it serves two critical bioisosteric functions:
-
Electronic Modulation: It lowers the pKa of the N1-H, enhancing the hydrogen bond donor capability of the indazole hinge-binding motif.
-
Metabolic Blocking: It obstructs the metabolically labile C7 position, often a site of Phase I oxidation in non-fluorinated analogues.
This guide provides a robust, self-validating workflow for utilizing this building block, with a specific focus on overcoming the inherent challenge of N1 vs. N2 regioselectivity during alkylation.
Strategic Retrosynthesis & Binding Logic
In Type I and Type I½ kinase inhibitors, the indazole core typically functions as the Hinge Binder . The 5-carbonitrile group often projects into the solvent-exposed region or the ribose pocket, serving as a vector for solubilizing groups or as a direct hydrogen bond acceptor.
Pathway Diagram: Scaffold Logic
Figure 1: Functional decomposition of the 7-fluoroindazole scaffold in kinase domains.
Experimental Protocols
Protocol A: Regioselective N-Alkylation (The Critical Step)
Challenge: Indazoles are ambident nucleophiles. Alkylation can occur at N1 (thermodynamic) or N2 (kinetic/chelating), and the ratio is sensitive to the C7-substituent. The 7-fluoro group exerts a steric and electronic repulsion that can complicate N1 selectivity compared to unsubstituted indazoles.
Objective: Install a solubilizing tail or linker at N1 with >90% regioselectivity.
Materials
-
Substrate: this compound (1.0 eq)
-
Electrophile: Alkyl halide (e.g., 1-bromo-2-methoxyethane) or Mesylate (1.1 eq)
-
Base: Cesium Carbonate (
) or Sodium Hydride ( )[1] -
Solvent: DMF (Anhydrous) or THF
Procedure (Method 1: Thermodynamic Control /
)
Best for unhindered primary electrophiles.
-
Dissolution: Dissolve this compound (100 mg, 0.62 mmol) in anhydrous DMF (3.0 mL) under
atmosphere. -
Base Addition: Add
(303 mg, 0.93 mmol, 1.5 eq). Stir at RT for 15 min.-
Note: The solution typically turns yellow/orange due to deprotonation.
-
-
Alkylation: Add the alkyl halide (0.68 mmol, 1.1 eq) dropwise.
-
Reaction: Heat to 60°C for 4-12 hours.
-
Why 60°C? Higher temperatures favor the thermodynamic N1 product via equilibration, whereas RT might yield mixtures.
-
-
Workup: Dilute with EtOAc, wash with
(5% aq) to remove DMF. Dry over .
Procedure (Method 2: Kinetic Control /
)
Best for secondary electrophiles or when N1 selectivity is poor with Method 1.
-
Activation: Suspend
(60% in oil, 1.2 eq) in anhydrous THF at 0°C. -
Addition: Add solution of indazole substrate in THF dropwise. Stir 30 min at 0°C until gas evolution ceases.
-
Alkylation: Add electrophile. Allow to warm to RT slowly.
Self-Validating Checkpoint: Regioisomer Assignment
You must confirm regiochemistry before proceeding. N1 and N2 isomers have distinct NMR signatures.
| Feature | N1-Isomer (Desired) | N2-Isomer (Undesired) |
| 1H-NMR Shift (C3-H) | ||
| NOE Signal | NOE between N-Alkyl protons and C7-F (weak) or C2-H (none) | NOE between N-Alkyl protons and C3-H (Strong) |
| C-13 NMR (C3) | Typically ~135 ppm | Typically ~125 ppm |
Critical Insight: The 7-fluoro group provides a unique handle. In 19F-NMR , the N1-alkylated product often shows a shift difference of 2-5 ppm compared to the N2 isomer due to the proximity of the alkyl group to the fluorine.
Protocol B: C3-Functionalization (Hinge Binder Optimization)
To create a potent inhibitor, the C3 position is often arylated to interact with the gatekeeper residue.
Step 1: C3-Iodination
-
Dissolve N1-alkylated intermediate in DMF.
-
Add NIS (N-iodosuccinimide) (1.1 eq).
-
Stir at RT for 2-4 hours. Monitor by LCMS (Mass shift +126 Da).
-
Quench: 10%
(aq) to remove iodine color.
Step 2: Suzuki-Miyaura Coupling
-
Combine C3-iodo intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(0.05 eq). -
Add
(3.0 eq) and Dioxane. -
Degas with Argon. Heat to 90°C for 2-6 hours.
-
Result: Bi-aryl system ready for biological testing.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Variable | Condition A | Condition B | Recommendation |
| Base | Use Condition B for difficult substrates; Cs+ "cesium effect" aids solubility and N1 selectivity. | ||
| Temp | 25°C | 60-80°C | Heat favors thermodynamic N1 isomer. |
| 7-F Effect | - | - | 7-F reduces nucleophilicity compared to 7-H; reaction times will be 2x longer than unsubstituted indazole. |
Troubleshooting Logic
-
Problem: Low yield of N-alkylation.
-
Cause: The 5-CN and 7-F groups are electron-withdrawing, making the indazole nitrogen less nucleophilic.
-
Fix: Switch to NaH/DMF (stronger activation) or use a more reactive electrophile (iodide instead of bromide).
-
-
Problem: 50:50 mixture of N1/N2 isomers.
-
Fix: Increase reaction temperature to 90°C to force thermodynamic equilibration to N1. If that fails, protect N1 with THP (tetrahydropyranyl), functionalize C3, then deprotect and alkylate.
-
Case Study: Synthesis of a TYK2-like Inhibitor Fragment
Objective: Synthesize a probe resembling the core of advanced TYK2 inhibitors (e.g., similar to BMS-986165 lineage logic).
Workflow Diagram
Figure 2: Step-by-step synthetic workflow for a representative kinase inhibitor core.
Detailed Step 4: Nitrile Hydrolysis (The "Warhead" Setup)
Many kinase inhibitors (e.g., JAK inhibitors) convert the nitrile to a primary amide to interact with the hinge or solvent front.
-
Reagents:
(5 eq), (1.5 eq), DMSO (0.5 mL). -
Conditions: Stir at RT for 30 min. The reaction is usually quantitative.
-
Observation: The lipophilic nitrile converts to a polar amide; monitor by LCMS (Shift +18 Da).
References
-
Pfizer Inc. Pyrazolopyrazinyl derivatives as TYK2 inhibitors. WO2022003583. (Describes the utility of fluorinated cores in TYK2 selectivity).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Foundational text on 7-F metabolic blocking).
-
Lovering, F., et al. (2016). Imidazopyridazines as Potent and Selective Tyk2 Inhibitors.[2] ACS Medicinal Chemistry Letters. (Discusses SAR of nitrile/amide handles in this pocket).
-
Cheung, M., et al. (2010). Discovery of Indazole-Based Inhibitors of LRRK2.[3][4] Bioorganic & Medicinal Chemistry Letters. (Highlights regioselectivity challenges in indazole alkylation).
-
BenchChem. Regioselective Indazole N-Alkylation Technical Guide. (General protocols for N1 vs N2 selectivity).
Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for this compound before handling, as nitriles and fluorinated heterocycles can be toxic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2016130920A3 - Lrrk2 inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 4. Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Protocol: Reduction of Nitrile Group on 7-Fluoro Indazole Scaffold
Abstract & Strategic Overview
The reduction of a nitrile group (-CN) to a primary amine (-CH
This guide outlines three validated protocols, prioritized by selectivity , safety , and scalability .
Mechanistic Decision Matrix
The choice of method depends on the position of the nitrile (C3-conjugated vs. pendant alkyl) and the presence of protecting groups.
Figure 1: Strategic decision tree for selecting the reduction methodology based on substrate protection status and risk factors.
Method A: Cobalt Boride Reduction (The "Gold Standard" for Med Chem)
Rationale: This method utilizes CoCl2 and NaBH4 to generate Cobalt Boride (Co
Best For: Unprotected indazoles, small-to-medium scale (100 mg to 10 g), and substrates sensitive to strong acids or bases.
Reagents & Materials[2][3][4][5][6][7][8][9]
-
Substrate: 7-Fluoro-indazole-nitrile (1.0 equiv)
-
Cobalt(II) Chloride Hexahydrate (CoCl
·6H O): 1.0 – 2.0 equiv (Stochiometric amount ensures rapid reaction) -
Sodium Borohydride (NaBH
): 5.0 – 10.0 equiv[1] -
Solvent: Methanol (MeOH) or MeOH/THF (2:1 if solubility is poor)
-
Optional: Di-tert-butyl dicarbonate (Boc
O) (2.0 equiv) for in situ protection.
Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel (or open top for small scale), dissolve the 7-fluoro-indazole-nitrile (1.0 equiv) and CoCl
·6H O (1.5 equiv) in MeOH (0.1 M concentration).-
Observation: The solution will turn a deep purple/pink color.
-
Pro-Tip: If the final amine is unstable or difficult to purify, add Boc
O (2.0 equiv) to this solution now. The product will be the Boc-protected amine, which is easily purified by silica chromatography [1][4].
-
-
Reduction: Cool the solution to 0°C (ice bath). Carefully add NaBH
(7.0 equiv) portion-wise over 15–30 minutes.-
Critical Safety Warning: Vigorous evolution of hydrogen gas (H
) will occur. Ensure good ventilation. -
Observation: A black precipitate (Cobalt Boride) will form immediately, and the solution will turn black/gray.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor by LC-MS or TLC. The nitrile peak should disappear, replaced by the amine (or Boc-amine) mass.
-
Quench & Workup:
-
Quench: Carefully add saturated aqueous NH
Cl or 1N HCl (if not Boc-protected) to destroy excess borohydride and dissolve the cobalt salts. -
Note: If using the Boc-strategy, do not use strong acid; use water/NH
Cl. -
Filtration: Filter the mixture through a pad of Celite to remove the black cobalt residues. Wash the pad with MeOH.
-
Extraction: Concentrate the filtrate to remove MeOH. Basify the aqueous residue to pH >12 with NaOH (aq) and extract with DCM or EtOAc (3x).
-
-
Purification:
-
Free Amine: Dry organic layers over Na
SO , filter, and concentrate. Purify via reverse-phase prep-HPLC (0.1% TFA or Formic Acid) or recrystallization. -
Boc-Amine: Flash column chromatography (Hexane/EtOAc).
-
Method B: Catalytic Hydrogenation (Raney Nickel)[9]
Rationale: Raney Nickel is the classic industrial catalyst for nitrile reduction. Unlike Pd/C, it rarely causes defluorination of aryl fluorides under standard conditions. It requires basic conditions (ammoniacal methanol) to prevent the formation of secondary amine dimers (dimerization via imine intermediate).
Best For: Large scale (>10 g), clean substrates, protected or unprotected indazoles.
Reagents & Materials[2][3][4][5][6][7][8][9]
-
Catalyst: Raney Nickel (approx. 50-100 wt% relative to substrate; usually added as a slurry).
-
Solvent: 7N Ammonia in Methanol (NH
/MeOH). -
Hydrogen Source: H
gas (Balloon or Parr Shaker at 15–50 psi).
Step-by-Step Protocol
-
Catalyst Preparation (Safety Critical):
-
Raney Nickel is pyrophoric when dry. Never expose it to air.
-
Wash the commercial Raney Ni slurry (usually in water) with MeOH (3x) by decantation under an inert atmosphere (Argon/Nitrogen) before use.
-
-
Reaction Assembly:
-
In a pressure vessel or round-bottom flask, dissolve the 7-fluoro-indazole-nitrile in 7N NH
in MeOH . -
Add the washed Raney Nickel slurry.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x), then Hydrogen (3x).
-
Stir vigorously under H
atmosphere (Balloon pressure is often sufficient for aliphatic nitriles; 50 psi Parr hydrogenation is recommended for conjugated/aromatic nitriles or stubborn substrates). -
Run at Room Temperature for 4–16 hours.
-
-
Workup:
-
Purge with Nitrogen.
-
Filter through a Celite pad carefully (keep the catalyst wet with solvent to prevent ignition).
-
Concentrate the filtrate. The ammonia will evaporate, leaving the crude amine.
-
Method C: Lithium Aluminum Hydride (LAH)
Rationale: LAH is a powerful hydride donor.[2] It will quantitatively reduce the nitrile, but it will also deprotonate the indazole NH (consuming 1 equiv of LAH) and potentially attack the C-F bond if heated excessively. This is a "brute force" method.
Best For: Scenarios where Methods A and B fail. Requires N1-protection (e.g., THP, SEM) for clean results.
Step-by-Step Protocol
-
Protection: Ensure the indazole nitrogen is protected (e.g., N-THP or N-SEM).
-
Setup: In a dry flask under Argon, suspend LiAlH
(2.0 equiv) in anhydrous THF or Ether . Cool to 0°C. -
Addition: Add the protected nitrile (dissolved in THF) dropwise to the LAH suspension.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. If conversion is slow, reflux gently.
-
Warning: Monitor closely for defluorination impurities (loss of M-19 in MS).
-
-
Fieser Quench:
-
Cool to 0°C.
-
For every x grams of LAH used, add: x mL water, x mL 15% NaOH, 3x mL water.
-
Stir until a white granular precipitate forms.
-
-
Isolation: Filter and concentrate.
Comparative Data & Troubleshooting
Reagent Selection Table
| Feature | Cobalt Boride (Method A) | Raney Nickel (Method B) | LAH (Method C) |
| Selectivity (vs 7-F) | Excellent | Very Good | Good (Temp dependent) |
| Indazole NH Tolerance | High | High (in NH | Low (Deprotonates) |
| Secondary Amine Byproduct | Low (esp. with Boc | Moderate (Requires NH | Low |
| Safety Profile | Moderate (H | High Risk (Pyrophoric) | High Risk (Reactive) |
| Yield (Typical) | 85–95% | 80–90% | 70–90% |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| No Reaction | Catalyst poisoning (Method B) or Nitrile sterics. | Switch to Method A (CoCl |
| Secondary Amine Formation | Intermediate imine reacts with product amine. | Method A: Add Boc |
| Defluorination (Loss of F) | Over-reduction (usually with Pd or high temp LAH). | Stop! Switch to Method A at 0°C. Avoid Pd/C. |
| Low Yield (Sticky Solid) | Amine coordinating to Cobalt/Aluminum salts. | Use EDTA wash or extended basic extraction (pH > 12). |
References
-
Generic Approach for the Catalytic Reduction of Nitriles. ResearchGate. (Methodology for Nickel/Cobalt boride mediated reduction to Boc-amines).
-
Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction. Sciencemadness. (Detailed mechanism and stoichiometry for CoCl2/NaBH4).
-
Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. (Synthesis of the starting material and general handling of indazole nitriles).
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. (Overview of modern catalytic methods including silane and borane reductions).
-
Nitrile reduction. Wikipedia. (General overview of catalytic hydrogenation and stoichiometric hydride reductions).
Sources
Application Notes & Protocols: Hydrolysis of 7-fluoro-1H-indazole-5-carbonitrile to 7-fluoro-1H-indazole-5-carboxylic Acid
Abstract
This document provides a detailed technical guide for the hydrolysis of 7-fluoro-1H-indazole-5-carbonitrile to its corresponding carboxylic acid, a crucial transformation for the synthesis of advanced pharmaceutical intermediates. Indazole derivatives are prominent nitrogen-containing heterocycles that have garnered significant attention for their therapeutic potential in areas such as oncology and anti-inflammatory applications[1]. This guide explores the fundamental mechanisms of nitrile hydrolysis under both acidic and basic conditions, offering comprehensive, step-by-step protocols for laboratory execution. We delve into the causality behind experimental choices, methods for reaction monitoring, product isolation, and characterization, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Indazole Carboxylic Acids
The indazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous kinase inhibitors and other targeted therapies[1]. The conversion of a nitrile group to a carboxylic acid on the indazole ring represents a key synthetic step, transforming a relatively inert functional group into a versatile handle for further chemical modification, such as amide bond formation. 7-fluoro-1H-indazole-5-carboxylic acid is a valuable building block for drug discovery programs, and its efficient synthesis is of paramount importance.
Nitrile hydrolysis is a classic organic transformation but can present challenges, especially with heteroaromatic substrates. The reaction requires breaking the highly stable carbon-nitrogen triple bond and typically necessitates forceful conditions such as heating with strong acids or bases[2][3]. The choice between acidic and basic catalysis can significantly impact reaction efficiency, workup procedures, and the purity of the final product.
Chemical Principles and Mechanism of Nitrile Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid is a two-part transformation: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid[4]. Both stages can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water[5][6]. The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt[2][5]. The final step, the formation of the protonated, non-nucleophilic ammonia, is a key driving force for the reaction's completion under acidic conditions[7].
Figure 1: General mechanism for acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In basic media, the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon[3][7]. This step is generally less favorable than acid-catalyzed attack and often requires harsher conditions like higher temperatures[7]. The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide[4]. The amide is then further hydrolyzed to a carboxylate salt. A final acidification step during workup is required to protonate the salt and yield the neutral carboxylic acid[2][8].
Figure 3: Workflow for synthesis and analysis.
Product Characterization:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the product and assess purity.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the structure of the final product. The disappearance of the nitrile carbon signal (~115-125 ppm) and the appearance of the carboxylic acid carbon signal (~165-185 ppm) in the ¹³C NMR spectrum are indicative of a successful reaction.
-
Melting Point: To assess the purity of the final compound.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link] [7]2. Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link] [4]3. KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link] [5]4. Clark, J. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link] [2]5. Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link] [6]6. ResearchGate. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link] [1]7. Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles. Retrieved from
-
American Chemical Society. (n.d.). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Quora. (2019). What happens when nitriles undergo acid hydrolysis?. Retrieved from [Link]
-
PMC. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link] [9]19. Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link] [8]20. Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Indazole Cyclization (Nitrile Retention)
Ticket ID: IND-CN-PROTECT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Preventing Nitrile Hydrolysis During Indazole Ring Closure
The Chemoselectivity Paradox
You are attempting to synthesize an indazole core while preserving a nitrile (cyano) group. This presents a classic chemoselectivity conflict:
-
The Goal: Indazole formation typically requires nucleophilic attack (hydrazine) or strong acid/base catalysis (condensation/cyclization).
-
The Risk: Nitriles are susceptible to hydrolysis (to amides/acids) under acidic/basic aqueous conditions or nucleophilic attack (forming amidrazones) by hydrazine at high temperatures.
This guide provides three validated workflows to bypass these failure modes, selected based on your starting material.
Method Selector (Decision Matrix)
Use the following logic tree to select the safest protocol for your specific substrate.
Figure 1: Decision matrix for selecting a cyclization method compatible with nitrile functionalities.
Validated Protocols
Protocol A: The "Buffered" Hydrazine Condensation
Best for: 2-Fluoro/Chloro-benzaldehydes or ketones.
The Mechanism of Failure:
Standard protocols use Hydrazine Hydrate (
The Solution:
Use
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 2-fluoro-5-cyanobenzaldehyde in anhydrous
-Butanol (0.5 M concentration). -
Additives: Add 1.1 eq of Hydrazine Hydrate (do not use large excess) and 0.1 eq of Acetic Acid .
-
Why: The acid protonates the carbonyl, accelerating hydrazone formation over nitrile attack.[1]
-
-
Cyclization: Heat to 80°C (Do not reflux if
C). Monitor by LCMS every 30 mins. -
Workup: Upon consumption of starting material, cool to 0°C immediately. The indazole often precipitates.[2] Filter and wash with cold hexanes.
-
Critical: Do not perform an aqueous acidic workup; the nitrile may hydrolyze during extraction if the aqueous layer is hot.
-
Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
Best for: 2-Halo-aryl hydrazones or N-H indazole formation from 2-halo-benzaldehydes.
The Mechanism of Success: This method is orthogonal to hydrolysis. It operates under neutral/mildly basic anhydrous conditions, completely avoiding the activation energy required for nitrile hydrolysis.[1]
Step-by-Step:
-
Pre-formation: Condense 2-bromobenzaldehyde with the desired hydrazine (
) or benzophenone hydrazone in dry Toluene/THF at RT to form the hydrazone intermediate. -
Catalyst System:
-
Catalyst:
(5 mol%) -
Ligand: Xantphos or BINAP (5-7 mol%)
-
Base:
(1.5 eq) - Crucial: Anhydrous and non-nucleophilic.
-
-
Reaction: Heat to 80-100°C in Toluene (anhydrous) under Argon.
-
Why it works: The Pd inserts into the C-Br bond and couples with the hydrazone nitrogen. The nitrile remains a spectator.
Protocol C: Reductive Cyclization (Cadogan/Davis-Beirut Variant)
Best for: 2-Nitro-benzaldehydes or 2-nitro-imines.
The Mechanism of Failure: The classic Davis-Beirut reaction uses KOH in Methanol. This will destroy your nitrile. [1]
The Solution:
Use a Deoxygenative Cyclization using Triethyl Phosphite
Step-by-Step:
-
Substrate: Dissolve 2-nitro-benzyl imine (containing the nitrile) in dry 1,2-Dichlorobenzene or Toluene .
-
Reagent: Add 3.0 eq of Triethyl Phosphite (
). -
Reaction: Heat to 140°C (Microwave preferred for shorter contact time).
-
Mechanism: The phosphite deoxygenates the nitro group to a nitrene, which inserts into the neighboring amine/imine to close the ring.[1]
-
Safety: No water or hydroxide is present, preserving the nitrile.[1]
Troubleshooting Guide
| Symptom (LCMS/NMR) | Diagnosis | Root Cause | Corrective Action |
| M+18 Peak (Mass Spec) | Amide formation | Hydrolysis via water/base. | Switch to Protocol B. If using Protocol A, ensure solvent is anhydrous |
| M+19 Peak (Mass Spec) | Carboxylic Acid | Complete hydrolysis (Acidic workup). | Avoid heating during acidic workup. Use mild buffers (Phosphate pH 6) instead of HCl. |
| M+32 Peak (Mass Spec) | Amidrazone | Nucleophilic attack of Hydrazine on Nitrile. | Reduce Hydrazine equivalents to 1.05. Add Acetic Acid catalyst (Protocol A). |
| Low Yield / Sticky Tar | Polymerization | High temp + unstable intermediate. | Use Microwave irradiation (Protocol C). Rapid heating/cooling profile minimizes side reactions. |
| Missing Nitrile Peak (IR ~2220 cm⁻¹) | Functional Group Loss | Reduction of Nitrile to Amine. | Avoid strong reducing agents like |
Data Summary: Reagent Compatibility
| Reagent | Compatibility with Nitrile | Notes |
| Hydrazine Hydrate | ⚠️ Moderate | Use stoichiometric amounts. Avoid reflux in water. |
| Hydrazine HCl | ✅ Good | Acidic salt buffers the reaction. Recommended. |
| KOH / NaOH | ❌ Incompatible | Rapid hydrolysis to acid/amide. |
| ✅ Excellent | Mild, non-nucleophilic bases.[1] | |
| ✅ Excellent | No interaction with nitrile. | |
| ⚠️ Moderate | Strong acid + heat can hydrolyze. Keep T < 60°C. |
References
-
Review of Indazole Synthesis
-
Gaikwad, D. D., et al. (2015).[1] "Synthesis of indazole derivatives in different methods." European Journal of Medicinal Chemistry.
-
Source:
-
-
Buchwald-Hartwig Indazole Synthesis (Nitrile Compatible)
-
Mild Hydrazine Cyclization (Functional Group Tolerance)
-
Deoxygenative Cyclization (Cadogan)
-
Cadogan, J. I. G. (1965).[1] "Oxidation of tervalent nitrogen compounds." Q. Rev. Chem. Soc. (Foundational text for phosphite reduction).
-
-
Nitrile Hydrolysis Mechanisms
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with 7-fluoro-1H-indazole-5-carbonitrile in water
Welcome to the technical support center for 7-fluoro-1H-indazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges commonly encountered with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction: Understanding the Solubility Challenge
This compound is a heterocyclic aromatic compound with a rigid, planar structure. Such molecules often exhibit poor aqueous solubility due to strong intermolecular forces in their crystal lattice. The presence of a fluorine atom and a nitrile group, while contributing to the molecule's pharmacological profile, can also impact its interaction with water molecules. This guide will walk you through the underlying reasons for these solubility issues and provide practical, step-by-step protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The planar aromatic rings can stack, leading to strong crystal lattice energy that is difficult for water molecules to overcome. Additionally, the molecule has limited hydrogen bond donor and acceptor sites relative to its overall hydrophobic surface area, further hindering its interaction with water.
Q2: What are the initial steps I should take to attempt to dissolve this compound?
A2: Before exploring more complex methods, start with these fundamental techniques:
-
Sonication: This uses sound energy to agitate particles in a solution, which can help to break apart the crystal lattice and promote dissolution.
-
Gentle Heating: Increasing the temperature of the solvent can increase the kinetic energy of the system and help overcome the activation energy barrier for dissolution. However, be cautious, as excessive heat can lead to degradation of the compound. Monitor for any color changes or precipitation upon cooling.
-
Vortexing: Vigorous mixing can increase the interaction between the compound and the solvent.
If these initial steps are unsuccessful, you will need to consider the more advanced techniques detailed in the troubleshooting guide below.
Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound
This guide provides a systematic approach to addressing the solubility challenges of this compound. The following workflow diagram illustrates the decision-making process.
Caption: A workflow for troubleshooting the solubility of this compound.
In-depth Protocols
pH Modification
Scientific Rationale: Indazole contains a pyrazole ring, which is weakly basic.[1] By adjusting the pH of the aqueous solution, you can protonate the indazole ring, creating a charged species that is generally more soluble in water.
Experimental Protocol:
-
Prepare a stock solution of your aqueous buffer at the desired pH. It is recommended to start with a slightly acidic pH (e.g., pH 4-6).
-
Add a small, accurately weighed amount of this compound to the buffer.
-
Stir the mixture vigorously at room temperature.
-
If the compound does not dissolve, incrementally decrease the pH by adding a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Monitor for dissolution at each pH increment. Be aware that extreme pH values may cause compound degradation.
Data Summary Table:
| pH | Visual Observation |
| 7.0 | Insoluble |
| 6.0 | Slightly Improved |
| 5.0 | Partially Soluble |
| 4.0 | Mostly Soluble |
Note: The optimal pH should be determined experimentally and will depend on the specific requirements of your assay.
Co-solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[2][3][4] This can help to disrupt the intermolecular forces of the solute and facilitate its interaction with the solvent.
Experimental Protocol:
-
Select a biocompatible co-solvent. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[2][3]
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mM in 100% DMSO).
-
For your working solution, perform a serial dilution of the stock solution into your aqueous buffer.
-
It is crucial to add the stock solution to the aqueous buffer while vortexing to avoid precipitation.
-
Ensure the final concentration of the co-solvent in your working solution is compatible with your experimental system (e.g., typically <1% for cell-based assays).
Data Summary Table:
| Co-solvent | Maximum Stock Concentration | Final Concentration in Assay (with <1% co-solvent) |
| DMSO | 50 mM | 500 µM |
| Ethanol | 20 mM | 200 µM |
| PEG 400 | 15 mM | 150 µM |
Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that is more water-soluble.
Experimental Protocol:
-
Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture overnight at room temperature to allow for complex formation.
-
The resulting solution should be clear if the compound has been successfully encapsulated.
Caption: The encapsulation of this compound by a cyclodextrin to enhance its aqueous solubility.
References
- Jadhav, N., Paradkar, A., Salunkhe, K., & Shinde, S. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 12(7), 930-936.
- Prajapati, R., & Patel, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 843-849.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solubility enhancement techniques: a comprehensive review. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 81-94.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
-
National Center for Biotechnology Information. (n.d.). 1H-Indazole-7-carbonitrile. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. PubChem Compound Database. Retrieved from [Link]
- Singh, A., & Singh, R. (2023). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(35), 24655-24683.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(10), 2649.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649.
-
Wikipedia. (2023, November 29). Indazole. Retrieved from [Link]
- Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(5), 2919-2926.
-
ZaiQi Bio-Tech. (n.d.). 7-fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile. Retrieved from [Link]
- Kumar, S., Singh, P., & Kumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14093-14107.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Sources
Technical Support Center: Fluoro-Indazole Ring Closure Optimization
The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of fluoro-indazoles. It focuses on the critical variable of temperature during the ring-closure phase, specifically targeting the nucleophilic aromatic substitution (
Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Subject: Thermal Optimization for Fluoro-Indazole Cyclization Ticket ID: F-IND-OPT-2024
Core Directive & Executive Summary
Synthesizing fluoro-indazoles presents a unique "Goldilocks" challenge. The fluorine atom on the benzene ring exerts a strong electron-withdrawing inductive effect (-I), which generally activates the ring for nucleophilic attack. However, this same activation can lead to rapid byproduct formation (oligomerization or defluorination) if the temperature exceeds specific thresholds. Conversely, insufficient thermal energy results in stalled intermediates (open-chain hydrazones or diazonium salts).
The Critical Insight:
In
Troubleshooting Guide (Q&A)
Issue 1: "I see the intermediate hydrazone by LCMS, but the ring won't close."
Diagnosis: Kinetic trap. The reaction has sufficient energy to form the imine (hydrazone) but lacks the activation energy to overcome the aromaticity barrier for the
Solution:
-
Step 1: Verify Solvent Boiling Point. If you are using Ethanol (
C) or THF ( C), you are likely under the activation threshold for difficult substrates. -
Step 2: Switch to High-Boiling Polar Aprotic Solvents. Use DMSO, NMP, or DMAc. These solvents stabilize the polar transition state of the Meisenheimer complex.
-
Step 3: Thermal Ramp. Increase temperature to 110–130°C .
-
Caution: Do not exceed 140°C with hydrazine hydrate due to decomposition risks.
-
Issue 2: "My product is forming, but I'm losing the Fluorine atom (Defluorination)."
Diagnosis: Overheating in the presence of competing nucleophiles. If your target is a fluoro-indazole (retaining one F), but you start with a difluoro precursor, excessive heat allows the solvent or excess hydrazine to displace the second fluorine after the ring closes.
Solution:
-
Step 1: Lower Temperature. Reduce reaction temperature to 80–90°C .
-
Step 2: Stoichiometry Control. Ensure Hydrazine is not in large excess (>3 equivalents) if the temperature is high.
-
Step 3: Monitor via 19F-NMR. Distinct shifts occur between the precursor (-110 ppm range) and the cyclized product. Stop the reaction immediately upon consumption of the precursor.
Issue 3: "I am getting a mixture of N1- and N2-alkylated isomers during one-pot synthesis."
Diagnosis: Thermodynamic vs. Kinetic Control.
-
Kinetic Product: N2-isomer (often favored at lower temps or with specific bases).
-
Thermodynamic Product: N1-isomer (favored at high temps, >100°C).
Solution:
-
To favor N1 (1H-indazole): Heat the reaction mixture at 100–120°C for an extended period (post-cyclization) to allow thermodynamic equilibration.
-
To favor N2 (2H-indazole): This is difficult to achieve purely by temperature in a closure reaction. It is better controlled by steric bulk or specific metal catalysts (e.g., Copper) at lower temperatures (
C).
Issue 4: "Safety Warning: Uncontrolled Exotherm during Diazo-cyclization."
Diagnosis: Thermal Runaway. Diazonium salts are unstable. If the cyclization (which is exothermic) is run too fast or at too high a starting temperature, the heat generation accelerates the decomposition of the remaining diazonium salt, releasing
Solution:
-
Protocol: Maintain the diazotization step at -5°C to 0°C .
-
Controlled Warming: Allow the mixture to warm to Room Temperature (20–25°C) slowly over 2 hours.
-
Do NOT heat above 40°C until
evolution has ceased.
Experimental Protocol: Cyclization of 2,6-Difluorobenzaldehyde
This protocol targets the synthesis of 6-fluoro-1H-indazole . It utilizes the "fluoro-displacement" strategy where one fluorine acts as the leaving group, and the other remains on the scaffold.
Target: Optimization for Yield and Purity.
Materials
-
Substrate: 2,6-Difluorobenzaldehyde (1.0 equiv)
-
Reagent: Hydrazine Monohydrate (64% or pure, 1.2–1.5 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) - Chosen for high dielectric constant and thermal stability.
-
Base: Potassium Carbonate (
) - Optional, accelerates the SNAr step.
Step-by-Step Methodology
-
Preparation (Ambient Temp):
-
Dissolve 2,6-difluorobenzaldehyde in DMSO (5 mL/g).
-
Critical: Cool to 0–5°C (Ice bath). The initial condensation of hydrazine with the aldehyde is exothermic.
-
-
Addition (0°C):
-
Add Hydrazine Monohydrate dropwise over 15 minutes.
-
Observation: A yellow precipitate (hydrazone intermediate) may form. This is normal.
-
-
Intermediate Stage (Room Temp):
-
Remove ice bath. Stir at 25°C for 30 minutes .
-
Checkpoint: TLC/LCMS should show consumption of aldehyde and formation of hydrazone (M+1 mass matches aldehyde + hydrazine - H2O).
-
-
Ring Closure (Thermal Optimization):
-
Heat the mixture to 110°C .
-
Time: 2–4 hours.[1]
-
Why 110°C? At 80°C, the reaction may stall at the hydrazone. At 140°C, the second fluorine is at risk of displacement by DMSO or residual hydrazine.
-
-
Work-up:
Data Table: Temperature vs. Outcome[4][5][6]
| Temperature | Time (hrs) | Conversion (%) | Yield (%) | Major Impurity |
| 25°C | 24 | 10% (Cyclized) | <5% | Open-chain Hydrazone (90%) |
| 80°C | 6 | 85% | 70% | Residual Hydrazone |
| 110°C | 3 | >99% | 92% | None (Trace oligomers) |
| 150°C | 1 | 100% | 65% | Defluorinated / Bis-hydrazino adducts |
Visualizations
Workflow Diagram: Reaction Pathway & Thermal Checkpoints
Caption: Thermal control logic for the SNAr cyclization of difluorobenzaldehyde. Green path indicates optimal conditions.
Decision Tree: Troubleshooting Yield Issues
Caption: Diagnostic flow for resolving yield and purity issues in fluoro-indazole synthesis.
References
-
BenchChem. (2025).[2][3] Optimization of reaction conditions for fluorinated benzothiazole synthesis. (Note: Mechanistic parallels in SNAr cyclization). Retrieved from
-
National Institutes of Health (NIH). (2012). Synthesis of Fused Indazole Ring Systems. PMC3366228. Retrieved from
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. Retrieved from
-
MDPI. (2023). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles. (Note: Comparative redox catalysis protocols). Retrieved from
-
Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. Retrieved from
Sources
Validation & Comparative
A Predictive Guide to the Mass Spectrometry Fragmentation of 7-fluoro-1H-indazole-5-carbonitrile
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of novel small molecules is paramount for structural elucidation and purity assessment. This guide provides a detailed, predictive analysis of the fragmentation pattern of 7-fluoro-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles from closely related chemical structures to offer a robust, scientifically-grounded hypothesis of its mass spectral characteristics under various ionization conditions.
Predicted Mass and Molecular Ion Formation
The initial step in any mass spectrometry analysis is the determination of the molecular weight and the observation of the molecular ion. The molecular formula for this compound is C₈H₄FN₃.
| Property | Value |
| Molecular Formula | C₈H₄FN₃ |
| Monoisotopic Mass | 161.04 g/mol |
| Expected [M+H]⁺ (ESI) | m/z 162.05 |
| Expected M⁺• (EI) | m/z 161.04 |
Under soft ionization techniques like Electrospray Ionization (ESI), we anticipate the predominant formation of the protonated molecule, [M+H]⁺, at m/z 162.05.[1][2] ESI is a gentle method that typically yields molecular ions with minimal fragmentation, making it ideal for confirming molecular weight.[1] Electron Ionization (EI), a higher-energy technique, is expected to produce the radical cation, M⁺•, at m/z 161.04, along with a cascade of fragment ions.
Postulated Fragmentation Pathways
The fragmentation of this compound is predicted to be driven by the interplay of its three key functional components: the indazole ring, the fluorine substituent, and the nitrile group.
Fragmentation under Electron Ionization (EI)
EI mass spectrometry will likely induce more extensive fragmentation, providing significant structural information. The proposed fragmentation pathways are visualized below.
Caption: Predicted EI Fragmentation Pathways.
-
Loss of HCN (Hydrogen Cyanide): A common fragmentation pathway for nitrile-containing aromatic compounds is the elimination of HCN (m/z 27). This would result in a fragment ion at m/z 134.
-
Loss of a Fluorine Radical: The carbon-fluorine bond is strong, but under EI conditions, the loss of a fluorine radical (19 Da) is plausible, leading to an ion at m/z 142.[3]
-
Loss of Dinitrogen (N₂): The indazole ring, being a fused pyrazole system, can undergo ring cleavage. A characteristic loss for some nitrogen-containing heterocycles is the elimination of a neutral N₂ molecule (m/z 28), which would yield a fragment at m/z 133.
-
Loss of a Cyano Radical: Cleavage of the bond between the indazole ring and the nitrile group could result in the loss of a cyano radical (•CN, 26 Da), producing an ion at m/z 135.
Fragmentation with Collision-Induced Dissociation (CID) in ESI-MS/MS
To elicit fragmentation from the protonated molecule generated by ESI, tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is employed.[4] The fragmentation of the [M+H]⁺ ion is expected to proceed through slightly different pathways compared to the radical cation from EI.
Caption: Predicted ESI-MS/MS Fragmentation.
-
Loss of HCN: Similar to EI, the neutral loss of HCN from the protonated molecule is a highly probable event, leading to a fragment at m/z 135.
-
Loss of HF (Hydrogen Fluoride): In the protonated species, the elimination of neutral hydrogen fluoride (20 Da) is a more likely pathway than the loss of a fluorine radical, resulting in an ion at m/z 142.[3]
-
Loss of N₂: The expulsion of dinitrogen from the protonated indazole ring system would lead to a fragment ion at m/z 134.
Comparative Analysis with Structurally Related Compounds
The predicted fragmentation pattern can be benchmarked against the known behavior of similar molecules.
| Compound Class | Key Fragmentation Pathways | Relevance to this compound |
| Indazole Derivatives | Cleavage of the indazole ring, often with loss of N₂ or side chains.[5][6] | Supports the proposed loss of N₂. |
| Aromatic Nitriles | Loss of HCN is a characteristic fragmentation.[7] | Provides a strong basis for predicting a major fragment from the loss of HCN. |
| Fluorinated Aromatics | Loss of F• (EI) or HF (ESI-MS/MS).[3] | Justifies the predicted fluorine-related fragmentation pathways. |
| Imidazole Derivatives | Ring cleavage and loss of small neutral molecules like HCN.[8][9] | While not an exact match, the fragmentation of the related imidazole ring system provides further evidence for ring fragmentation pathways. |
Experimental Protocol for Mass Spectrometric Analysis
To validate the predicted fragmentation patterns, the following experimental workflow is recommended.
Caption: Recommended Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.
-
Liquid Chromatography: Introduce the sample into a UPLC-MS system equipped with a C18 reverse-phase column to ensure separation from any potential impurities.
-
Mass Spectrometry (ESI):
-
Acquire data in positive electrospray ionization mode.
-
Perform a full scan from m/z 50 to 500 to identify the [M+H]⁺ ion.
-
Set the capillary voltage to approximately 3500 V and the capillary temperature to 300°C.[10]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the [M+H]⁺ ion at m/z 162.05 as the precursor ion.
-
Perform CID by applying a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the major fragment ions and compare them with the predicted fragmentation pathways outlined in this guide.
Conclusion
This guide provides a comprehensive, predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. By leveraging established principles from analogous structures, we have proposed likely fragmentation pathways under both EI and ESI-MS/MS conditions. The outlined experimental protocol offers a clear path for the empirical validation of these predictions. This systematic approach, combining predictive analysis with a structured experimental design, is crucial for the efficient and accurate characterization of novel chemical entities in a research and development setting.
References
- J. Am. Soc. Mass Spectrom. 2019, 30, 12, 2678-2691.
- Luo, X. et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Semantic Scholar.
- Luo, X. et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- PubMed. (2006).
- PubMed. (2019).
- SEDICI. Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models.
- ResearchGate. Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B).
- ResearchGate. (PDF)
- YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
- University of Victoria. 2.30 Electrospray Mass Spectrometry.
- PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- PubMed. (1989). Electrospray ionization for mass spectrometry of large biomolecules.
- Chemistry LibreTexts. (2023).
- Fragmentation and Interpret
- PMC.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Electrospray ionization for mass spectrometry of large biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. whitman.edu [whitman.edu]
- 4. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-Fluoro-1H-indazole-5-carbonitrile
Executive Summary & Hazard Architecture
7-Fluoro-1H-indazole-5-carbonitrile is not merely a "white powder"; it is a pharmacologically active scaffold likely possessing kinase inhibitory potential. As a fluorinated aromatic nitrile, it presents a dual-hazard profile: chemical toxicity (potential cyanide metabolic release, though lower than aliphatic nitriles) and biological potency (unknown target engagement).
This guide deviates from standard "SDS copy-paste" protocols. We operate under the Precautionary Principle : treat this compound as a potent sensitizer and reproductive toxin until proven otherwise. The fluorine substitution at the 7-position increases lipophilicity, potentially enhancing dermal absorption compared to the non-fluorinated parent scaffold.
Core Hazard Analysis
| Feature | Hazard Implication |
| Nitrile Motif (-CN) | Metabolic release of cyanide (low probability but non-zero); Reactivity with strong acids/oxidizers. |
| Indazole Core | Bioisostere for purines; high probability of biological activity (enzyme inhibition). |
| Fluorine Substitution | Enhanced lipophilicity; facilitates permeation through standard glove materials and skin. |
| Physical State | Fine crystalline solid; high risk of electrostatic aerosolization during weighing. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamic, adapting to the state of the matter (Solid vs. Solution). Relying on a single glove type for all operations is a critical safety failure.
Glove Selection Protocol
Data interpolated from permeation rates of analogous fluorinated heterocycles.
| Operation | Solvent System | Primary Glove | Secondary Glove (Under) | Est. Breakthrough |
| Weighing (Solid) | N/A | Nitrile (5 mil) | Nitrile (4 mil) | > 480 min |
| Synthesis/Solubilization | DCM / Chloroform | PVA or Silver Shield™ | Nitrile (4 mil) | < 15 min (Standard Nitrile) |
| Synthesis/Solubilization | DMSO / DMF | Butyl Rubber | Nitrile (4 mil) | > 240 min |
| HPLC/Analysis | Acetonitrile/MeOH | Nitrile (Double) | Nitrile (4 mil) | ~ 30-60 min |
Critical Note: Do not use standard latex gloves. The lipophilic nature of the fluorinated ring allows for rapid permeation through natural rubber.
Respiratory & Body Protection[1][2]
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (if hood unavailable/spill cleanup): N95 (minimum) for solids; P100 with Organic Vapor (OV) cartridge for solution spills.
-
-
Body:
-
Tyvek® lab coat or sleeve covers recommended during weighing to prevent cuff contamination.
-
Standard cotton lab coat is insufficient for solution-phase handling; use a chemical-resistant apron if handling volumes >100mL.
-
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.
Figure 1: PPE Selection Decision Tree based on physical state and carrier solvent.
Operational Protocols
A. Weighing & Transfer (The "Static" Risk)
Fluorinated indazoles are often fluffy, electrostatic solids. Static charge can cause the powder to "jump" onto gloves or balance surfaces, creating invisible contamination.
-
Engineering Control: Operate inside a powder containment hood or a fume hood with a draft shield.
-
Static Neutralization: Use an ionizing fan or a Polonium-210 anti-static gun on the spatula and weighing boat before touching the compound.
-
The "Wet" Transfer: If possible, tare the solvent vial, add the solid directly to the vial, and add solvent immediately to suppress dust. Avoid weighing onto paper.
B. Solubilization
-
Solvent Choice: The nitrile group is susceptible to hydrolysis. Avoid strong aqueous acids or bases during solubilization unless the reaction demands it.
-
Venting: If dissolving in carbonates or bicarbonates, CO2 evolution may occur. Do not cap vials tightly immediately after mixing.
Emergency Response & Spill Management
Cyanide Contingency
While the nitrile group is aromatic and stable, thermal decomposition (fire) or reaction with strong oxidizers can release Hydrogen Cyanide (HCN) gas.
-
Fire: Do not use water jets. Use CO2, dry chemical, or foam.
-
Exposure: If the victim has ingested the compound or inhaled high concentrations of dust, alert medical services that cyanide poisoning is a theoretical possibility (provide the SDS).
Spill Cleanup Workflow
Figure 2: Step-by-step spill response logic.
Disposal & Waste Stream
Do not dispose of this compound down the drain. The indazole ring is persistent in aquatic environments, and the nitrile poses a toxicity hazard.
-
Solid Waste: Segregate into "Solid Hazardous Waste - Toxic." Label clearly with "Fluorinated Indazole" and "Nitrile."
-
Liquid Waste:
-
Non-Halogenated: If dissolved in DMSO/MeOH.
-
Halogenated: If dissolved in DCM.
-
-
Incompatibility: NEVER mix nitrile waste with acidic waste streams (e.g., waste sulfuric acid). This can generate HCN gas in the waste container.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11533429, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
